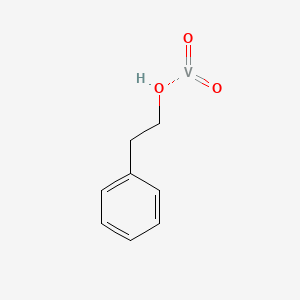
1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)-: is a multiply-alkylated cyclopentane (MAC) compound. It is primarily used as a lubricant additive, especially in space applications, due to its excellent lubrication properties and stability under extreme conditions .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- is synthesized by reacting cyclopentadiene with alcohols in the presence of a strong base. The reaction products are then hydrogenated to produce the final products, which are a mixture of di-, tri-, tetra-, or penta-alkylated cyclopentanes .
Industrial Production Methods: The industrial production of this compound involves large-scale hydrogenation processes and the use of specialized reactors to ensure the complete conversion of reactants to the desired alkylated cyclopentane products .
化学反応の分析
Types of Reactions: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst is typically used for reduction reactions.
Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and alcohols, while reduction can produce fully saturated hydrocarbons .
科学的研究の応用
Chemistry: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- is used as a model compound in studies of lubrication mechanisms and the development of new lubricant additives .
Biology and Medicine: While its primary applications are in the field of lubrication, the compound’s stability and unique properties make it a subject of interest in biological and medical research, particularly in the study of biocompatible lubricants .
Industry: The compound is widely used in the aerospace industry as a lubricant additive for spacecraft components. Its ability to form stable lubrication films under extreme conditions makes it ideal for this application .
作用機序
The mechanism by which 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- exerts its effects is primarily through the formation of a solid-liquid composite lubrication film. This film reduces friction and wear between moving parts, thereby enhancing the performance and lifespan of mechanical components . The molecular targets involved include the surfaces of friction pairs, where the compound forms a shear film that dissipates energy and reduces wear .
類似化合物との比較
- 1,3-Didecyl cyclopentane
- 1,3-Dioctyldodecyl cyclopentane
- Other multiply-alkylated cyclopentanes (MACs)
Comparison: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- is unique due to its specific alkylation pattern, which provides it with superior lubrication properties compared to other MACs. Its ability to form stable lubrication films and its compatibility with various additives make it a preferred choice in high-performance lubrication applications .
特性
CAS番号 |
252642-05-0 |
|---|---|
分子式 |
C65H126 |
分子量 |
907.7 g/mol |
IUPAC名 |
1,2,4-tris(2-octyldodecyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C65H126/c1-7-13-19-25-31-34-40-44-50-60(49-43-37-28-22-16-10-4)55-63-58-64(56-61(51-45-38-29-23-17-11-5)53-47-41-35-32-26-20-14-8-2)65(59-63)57-62(52-46-39-30-24-18-12-6)54-48-42-36-33-27-21-15-9-3/h58,60-62H,7-57,59H2,1-6H3 |
InChIキー |
QCDVNXCKWMPSNA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=CC(=C(C1)CC(CCCCCCCC)CCCCCCCCCC)CC(CCCCCCCC)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















